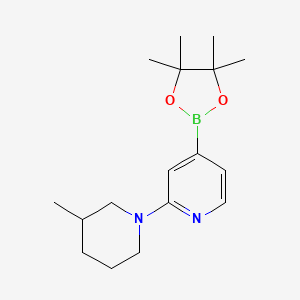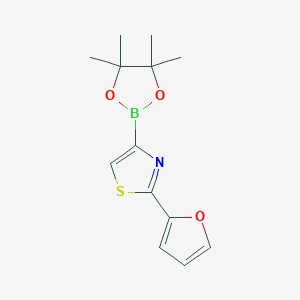
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester, also known as MPP-PBA, is an organic compound that is used as a building block in organic synthesis. It is a versatile reagent that can be used as a catalyst, a ligand, a coupling agent, and a protecting group. MPP-PBA has a wide range of applications in organic synthesis. In addition, it is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic products.
作用機序
The mechanism of action of 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is complex. It is believed that the reaction proceeds through a dehydration reaction, which results in the formation of an ester. This is followed by a nucleophilic substitution reaction, which results in the formation of a new bond between the two reactants. The reaction is catalyzed by a base, such as potassium carbonate or potassium hydroxide.
Biochemical and Physiological Effects
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. However, further research is needed to fully understand the biochemical and physiological effects of 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester.
実験室実験の利点と制限
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has several advantages for lab experiments. It is a versatile reagent that can be used as a catalyst, a ligand, a coupling agent, and a protecting group. In addition, it is relatively inexpensive and easy to synthesize. However, it is also important to note that 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is a hazardous substance and should be handled with caution.
将来の方向性
There are several potential future directions for research on 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester. These include further studies on its biochemical and physiological effects, as well as its use as a catalyst and a ligand in organic synthesis. In addition, research could be conducted on the development of new methods for the synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester, as well as the development of new materials and compounds using 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester. Finally, further research could be conducted on the use of 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester in the synthesis of pharmaceuticals and agrochemicals.
合成法
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester can be synthesized by the reaction of 4-pyridineboronic acid and 3-methylpiperidine. The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The reaction proceeds through a dehydration reaction, which results in the formation of an ester. The reaction can be catalyzed by a base such as potassium carbonate or potassium hydroxide.
科学的研究の応用
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is widely used in scientific research. It is used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a protecting group in peptide synthesis. In addition, it is also used in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of novel materials, such as polymers, nanomaterials, and metal complexes.
特性
IUPAC Name |
2-(3-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-13-7-6-10-20(12-13)15-11-14(8-9-19-15)18-21-16(2,3)17(4,5)22-18/h8-9,11,13H,6-7,10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGOYEQJOIBRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














